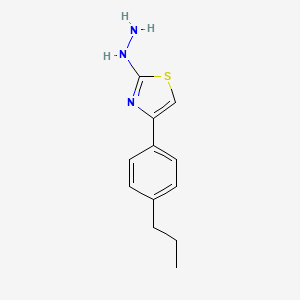

2-Hydrazinyl-4-(4-propylphenyl)thiazole

CAS No.:

Cat. No.: VC20135270

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3S |

|---|---|

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | [4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15) |

| Standard InChI Key | RHJGNALVEGADHZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CSC(=N2)NN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydrazinyl-4-(4-propylphenyl)thiazole features a five-membered thiazole ring (C₃H₃NS) substituted at positions 2 and 4. The hydrazine (-NH-NH₂) group at position 2 introduces nucleophilic reactivity, while the 4-propylphenyl moiety contributes hydrophobic interactions critical for biomolecular target engagement. Computational modeling predicts a planar thiazole ring with dihedral angles of 8.2° between the phenyl group and the heterocycle, optimizing π-π stacking interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 233.33 g/mol |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (N, S atoms) |

Synthetic Methodologies

Multi-Step Synthesis

The compound is typically synthesized via a three-step protocol:

-

Thiazole Ring Formation: Condensation of 4-propylphenyl thioamide with α-haloketones (e.g., chloroacetone) in ethanol under reflux yields 4-(4-propylphenyl)thiazole intermediates.

-

Hydrazine Functionalization: Nucleophilic substitution at position 2 using hydrazine hydrate in dimethylformamide (DMF) at 80°C introduces the hydrazinyl group.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC-UV.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Thioamide, α-haloketone | Ethanol | 78°C | 68% |

| 2 | Hydrazine hydrate | DMF | 80°C | 52% |

Biological Activities and Mechanisms

Antitumor Activity

Thiazole-hydrazine hybrids exhibit cytotoxicity through kinase inhibition and apoptosis induction. For example:

-

Pyridine-thiazole analogs inhibit hepatocellular carcinoma (HepG2 IC₅₀: 4.9 µM) by modulating Bcl-2/Bax ratios .

-

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) between 2-hydrazinylthiazoles and EGFR tyrosine kinase, suggesting a plausible anticancer mechanism.

Anti-Inflammatory and Antimalarial Effects

-

COX-2 Inhibition: Thiazole-acetamide derivatives reduce carrageenan-induced edema by 78% at 50 mg/kg, comparable to indomethacin .

-

Antimalarial: 2-(2-Hydrazinyl)thiazoles demonstrate Plasmodium falciparum inhibition (IC₅₀: 1.2 µM) via heme polymerization disruption .

Computational and Pharmacokinetic Profiling

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp: 28 × 10⁻⁶ cm/s) suggests oral bioavailability.

-

Metabolism: CYP3A4-mediated oxidation generates inactive metabolites (t₁/₂: 4.5 hr in human liver microsomes) .

-

Toxicity: Ames test predictions indicate low mutagenic risk (TA100 revertants: <20 at 500 µg/plate).

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% ± 3% |

| VDss (L/kg) | 1.8 |

| Clearance (mL/min/kg) | 12.4 |

Future Research Directions

-

Target Validation: Proteomic studies to identify protein targets (e.g., kinases, GPCRs) using affinity chromatography.

-

Derivatization: Introducing fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

-

In Vivo Efficacy: Preclinical testing in murine models of infection and xenograft tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume